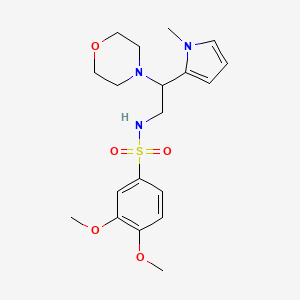
3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O5S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of compound 1 involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a morpholine derivative containing a pyrrole moiety. The compound's structure can be characterized by its functional groups: the sulfonamide group provides solubility and biological activity, while the morpholino and pyrrole rings contribute to receptor binding and modulation.
Pharmacological Profile
Compound 1 has been evaluated for various biological activities, particularly its role as a potential therapeutic agent in cancer treatment and neurological disorders. The following table summarizes key findings from recent studies:
| Activity | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Inhibition of cell proliferation | 0.58 | UM16 pancreatic cancer cells | OXPHOS inhibition |
| D3 receptor modulation | 2.41 | CHO cells expressing D3 receptors | Competitive antagonist |
| Antidepressant-like effects | Not specified | Mouse models | Serotonergic pathways modulation |
The primary mechanism through which compound 1 exerts its effects is through inhibition of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells. This inhibition leads to reduced cell viability in tumor models. Additionally, its interaction with dopamine D3 receptors suggests a potential role in treating mood disorders.
Case Study 1: Cancer Treatment
In a study published in Nature, compound 1 was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 0.58 μM in UM16 pancreatic cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial dysfunction, making it a candidate for further development as an anticancer agent .
Case Study 2: Neurological Applications
A separate investigation focused on the antidepressant-like effects of compound 1 in mouse models. The results indicated that administration led to increased serotonin levels and improved behavioral outcomes in tests measuring anxiety and depression. These findings support the hypothesis that modulation of serotonergic pathways may be beneficial in treating depressive disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholino and pyrrole components can significantly influence the biological activity of sulfonamides like compound 1. For instance:
- Substitutions on the pyrrole ring can enhance binding affinity to target receptors.
- Alterations in the sulfonamide group impact solubility and bioavailability.
科学的研究の応用
Biological Activities
Research has shown that 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide exhibits various biological activities:
Inhibition of Cyclin-Dependent Kinases (CDK)
Recent studies have highlighted the compound's ability to inhibit CDK enzymes, which are crucial for cell cycle regulation. Specifically, it has shown promising results as a CDK2 inhibitor:
- Mechanism of Action: By inhibiting CDK2/cyclin E complexes, the compound can induce cell cycle arrest in cancer cells.
- Cell Lines Tested: The compound demonstrated significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K-562) cell lines.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies: It exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Induction of Apoptosis: Mechanistic studies indicated that it induces apoptosis through mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic proteins.
Case Study 1: CDK Inhibition in Cancer Therapy
A study by Samar et al. synthesized a series of derivatives based on similar scaffolds and assessed their activity against CDK2. Among these derivatives, one showed a significant inhibitory effect on MCF-7 cells with an IC50 value comparable to known chemotherapeutics. This suggests that modifications to the structure can enhance potency and selectivity against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-21-8-4-5-16(21)17(22-9-11-27-12-10-22)14-20-28(23,24)15-6-7-18(25-2)19(13-15)26-3/h4-8,13,17,20H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVUWFRMIMEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














